2-(methoxymethyl)-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
2-(methoxymethyl)-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-(methoxymethyl)-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazoloquinazoline core followed by the introduction of the methoxymethyl and phenylethenyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(methoxymethyl)-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
2-(methoxymethyl)-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-(methoxymethyl)-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one include other pyrazoloquinazoline derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- 3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
These comparisons highlight the structural diversity and potential for fine-tuning the properties of pyrazoloquinazoline derivatives for specific applications.
Properties
Molecular Formula |
C26H23N3O2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(methoxymethyl)-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C26H23N3O2/c1-31-17-22-25(20-10-6-3-7-11-20)26-27-16-21-23(29(26)28-22)14-19(15-24(21)30)13-12-18-8-4-2-5-9-18/h2-13,16,19H,14-15,17H2,1H3/b13-12+ |
InChI Key |
RWPFKSYDTRZKSY-OUKQBFOZSA-N |
Isomeric SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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